molecular formula C38H64O49S7 B1674382 Idraparinux CAS No. 162610-17-5

Idraparinux

Cat. No. B1674382
M. Wt: 1529.4 g/mol
InChI Key: AJBMORBNKXNZSF-COSHMZDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Idraparinux is an anticoagulant medication that was in development by Sanofi-Aventis . It is a synthetic pentasaccharide and an antithrombin-dependent inhibitor of activated factor X . It has a similar chemical structure and the same method of action as fondaparinux, but with an elimination half-life about five to six times longer .


Synthesis Analysis

The synthesis of Idraparinux involves the creation of the L-iduronic acid building block, which is crucial for the anticoagulant activity . A modular synthetic pathway has been developed to obtain a series of idraparinux-analogue pentasaccharides bearing one or two primary sulfonic acid moieties .


Molecular Structure Analysis

The molecular formula of Idraparinux is C38H64O49S7 . It has a molar mass of 1529.3 g/mol .


Physical And Chemical Properties Analysis

Idraparinux shares many of the properties of arixtra but has the added advantage of a highly convenient once-a week dosing regimen . It has a similar chemical structure and the same method of action as fondaparinux, but with an elimination half-life about five to six times longer .

Scientific Research Applications

Synthesis and Modular Assembly

  • Idraparinux, a fully O-sulfated α-methyl glycoside of the heparin pentasaccharide motif, has been a focal point in research due to its role as an anticoagulant interacting with antithrombin III. Significant advancements have been made in synthesizing Idraparinux through a modular one-pot synthesis process. This approach, utilizing glycosyl phosphate and d-glucuronic acid-containing disaccharide thioglycoside as donor building blocks, presents a more efficient strategy for assembling heparan sulfates with specific sulfation patterns. This novel synthesis method is pivotal in the functional study of such anticoagulants (Dey, Lo, & Wong, 2019).

Anticoagulant Mechanisms and Clinical Applications

  • Idraparinux's role as a specific antithrombin-dependent inhibitor of activated factor Xa is significant in the treatment and prevention of thromboembolic events. Its long-acting nature, owing to its chemical structure, opens up new possibilities for clinical applications, particularly in scenarios where prolonged anticoagulation is necessary. The drug's pharmacokinetics, including its clearance and half-life, have been extensively studied, highlighting its potential in various clinical settings (Veyrat‐Follet et al., 2009).

Development of Idraparinux and Idrabiotaparinux

  • Research has also delved into the development of Idraparinux for anticoagulant therapy, particularlyin its application for patients suffering from venous thromboembolism (VTE) or atrial fibrillation. However, major bleeding events observed during treatment led to the halt of Idraparinux development. This has shifted the focus to Idrabiotaparinux, a derivative with an attached biotin moiety, allowing for neutralization with avidin. This compound is currently under investigation in clinical trials for the prevention of recurrent VTE in patients with acute pulmonary embolism. The future of this drug depends on the safety and efficacy of both the compound and avidin (Harenberg, 2009).

Analyzing Binding Interactions

  • The interaction between Idraparinux and antithrombin (AT) has been a topic of considerable research interest. Studies have shown that Idraparinux binds tightly to AT, significantly enhancing its affinity compared to natural pentasaccharides. This enhancement is largely due to nonionic interactions, underscoring the potential of exploiting these interactions in designing biologically active ligands. Such research is crucial in understanding the molecular mechanics of anticoagulant drugs and developing new therapeutic agents with improved efficacy and specificity (Hjelm & Schedin‐Weiss, 2007).

Safety And Hazards

Clinical trials have revealed that Idraparinux had led to bleeding . The safety outcomes demonstrated that Idraparinux decreased major bleeding rate significantly but had a trend to increase the all cause mortality compared with warfarin .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64O49S7/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBMORBNKXNZSF-COSHMZDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64O49S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027578
Record name Idraparinux
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1529.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Idraparinux sodium is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously.
Record name Idraparinux
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Idraparinux

CAS RN

162610-17-5
Record name Methyl O-2,3,4-tri-O-methyl-6-O-sulfo-α-D-glucopyranosyl-(1→4)-O-2,3-di-O-methyl-β-D-glucopyranuronosyl-(1→4)-O-2,3,6-tri-O-sulfo-α-D-glucopyranosyl-(1→4)-O-2,3-di-O-methyl-α-L-idopyranuronosyl-(1→4)-α-D-glucopyranoside 2,3,6-tris(hydrogen sulfate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162610-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idraparinux
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162610175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idraparinux
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Idraparinux
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 162610-17-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDRAPARINUX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ADD3H8MFZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idraparinux
Reactant of Route 2
Idraparinux
Reactant of Route 3
Idraparinux
Reactant of Route 4
Idraparinux
Reactant of Route 5
Idraparinux
Reactant of Route 6
Idraparinux

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.